N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 109843-27-8
VCID: VC6762378
InChI: InChI=1S/C17H13NO4/c1-21-12-8-6-11(7-9-12)18-17(20)16-10-14(19)13-4-2-3-5-15(13)22-16/h2-10H,1H3,(H,18,20)
SMILES: COC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Molecular Formula: C17H13NO4
Molecular Weight: 295.294

N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

CAS No.: 109843-27-8

Cat. No.: VC6762378

Molecular Formula: C17H13NO4

Molecular Weight: 295.294

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide - 109843-27-8

Specification

CAS No. 109843-27-8
Molecular Formula C17H13NO4
Molecular Weight 295.294
IUPAC Name N-(4-methoxyphenyl)-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C17H13NO4/c1-21-12-8-6-11(7-9-12)18-17(20)16-10-14(19)13-4-2-3-5-15(13)22-16/h2-10H,1H3,(H,18,20)
Standard InChI Key FREFHBSVRHSJST-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2

Introduction

N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is an organic compound belonging to the chromene family, which is known for its diverse pharmacological properties. This compound features a chromene backbone with a methoxyphenyl substituent and a carboxamide functional group, contributing to its potential biological activities. Despite the lack of specific detailed studies directly on this compound in the provided sources, its structure and functional groups suggest potential applications in medicinal chemistry, similar to other chromene derivatives.

Synthesis

The synthesis of chromene derivatives typically involves multi-step organic reactions. Common methods include the condensation of appropriate aldehydes with β-keto esters or other suitable precursors, followed by cyclization reactions. The specific synthesis route for N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide would likely involve similar techniques, with careful control of reaction conditions to optimize yield and purity.

Biological Activities

Chromene derivatives are known for their anticancer, anti-inflammatory, and antimicrobial effects. While specific biological activity data for N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is not available, its structural similarity to other active chromene compounds suggests potential applications in these areas. Further research is needed to elucidate its pharmacological properties and potential therapeutic uses.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide. For example:

Compound NameStructure FeaturesUnique Aspects
N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamideContains a methoxybenzyl group instead of methoxyphenylDifferent biological activity profile
6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamideAdditional methoxy group on the chromene ringVariations in biological activity based on substituents
6,8-dichloro-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamideChlorine substituents on the chromene ringPotential anti-inflammatory effects

These comparisons highlight the importance of substituents in modulating biological activities.

Future Research Directions

To fully understand the potential of N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, further studies are required. These should include:

  • Synthesis Optimization: Improving synthesis methods to increase yield and purity.

  • Biological Activity Screening: Evaluating its anticancer, anti-inflammatory, and antimicrobial properties.

  • Mechanism of Action Studies: Investigating how it interacts with biological targets using techniques like molecular docking and enzymatic assays.

These studies will provide valuable insights into its therapeutic potential and guide future drug development efforts.

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